4,6-dimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
4,6-dimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a combination of benzo[d]thiazole, piperazine, and naphthalene moieties
Mechanism of Action
Benzothiazoles
This compound contains a benzothiazole moiety. Benzothiazoles are heterocyclic compounds with diverse biological activities. They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Piperazines
This compound also contains a piperazine ring. Piperazine derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 4,6-dimethyl-2-aminobenzenethiol with a suitable reagent such as chloroacetyl chloride.
Formation of the piperazine derivative: The benzo[d]thiazole derivative is then reacted with piperazine under controlled conditions.
Coupling with naphthalene: The final step involves coupling the piperazine derivative with a naphthalene derivative, such as naphthoyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced forms of the benzo[d]thiazole or naphthalene rings.
Substitution: Substituted derivatives at the piperazine nitrogen.
Scientific Research Applications
4,6-dimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antipsychotic, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
- (4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone
- (4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(benzyl)methanone
Uniqueness
4,6-dimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-16-14-17(2)22-21(15-16)29-24(25-22)27-12-10-26(11-13-27)23(28)20-9-5-7-18-6-3-4-8-19(18)20/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZENNWGACYDBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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